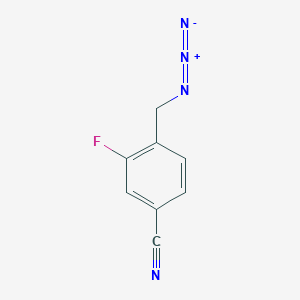

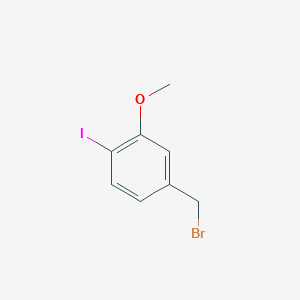

![molecular formula C20H17FN2O3S B2865106 N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 331727-06-1](/img/structure/B2865106.png)

N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide (FSAA) is a compound that has recently become of interest in the scientific community due to its potential applications in research. This compound has a unique structure and reactivity, making it an attractive option for use in a variety of experiments.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

A study by Wang et al. (1988) explored the immunorestorative properties of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), demonstrating its ability to enhance the cytolytic T-lymphocyte response in various experimental models. This includes its potential in augmenting the immune response against murine leukemia, Vaccinia virus-infected targets, and in animals immunocompromised by cytoreductive anticancer drugs or murine plasmacytomas. The compound was effective in potentiating immune responses to weak antigens and restoring alloreactivity, indicating its potential application in immunomodulation and cancer therapy Wang et al., Cancer research, 1988.

Metabolic Pathways

Research by Baldwin and Hutson (1980) on the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats revealed the formation of 2-amino-4-chloro-5-fluorophenyl sulphate as a major metabolite, providing insights into the metabolic pathways and potential toxicological profiles of related compounds, including N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide Baldwin & Hutson, Xenobiotica; the fate of foreign compounds in biological systems, 1980.

Immune Response Modulation

Another study by Wang et al. (2004) highlighted the ability of N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) to modify lymphoid cell reactivity in tumor-affected animals. The compound enhanced the response of lymphocytes to syngeneic tumor cells, augmented macrophage inhibitory effects on tumor growth, and restored alloreactivity in immunodepressed mice. These findings suggest the compound's potential in cancer immunotherapy by modulating the immune response Wang et al., Cancer Immunology, Immunotherapy, 2004.

Herbicidal Activity

Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, utilizing 4-fluoro-aniline as a starting material. The compounds exhibited promising herbicidal activities against dicotyledonous weeds, suggesting potential agricultural applications for N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide derivatives Wu et al., Chinese Journal of Chemistry, 2011.

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c21-16-11-13-17(14-12-16)22-20(24)15-23(18-7-3-1-4-8-18)27(25,26)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCDMSNDVCMLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

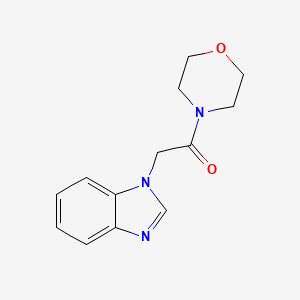

![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)

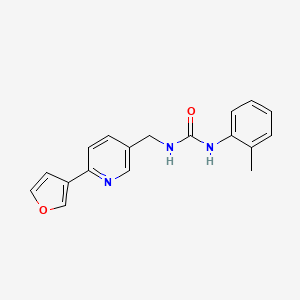

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)

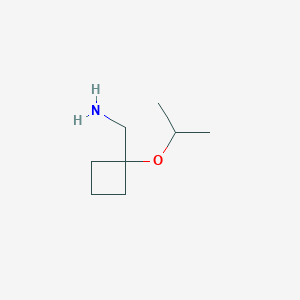

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)

![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2865042.png)